1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone
Description
Historical Context of Triazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, first synthesized in 1909 by Bulow and Haas, has evolved into a cornerstone of medicinal chemistry due to its structural versatility and bioisosteric potential. The TP scaffold’s isoelectronic relationship with purines enables it to mimic nucleobases in molecular interactions, while its electron-deficient six-membered ring and electron-rich five-membered ring facilitate diverse binding modes. Early applications focused on its purine-like properties, but recent advancements have expanded its utility into metal chelation, enzyme inhibition, and microtubule stabilization.
A landmark TP derivative, Trapidil (2 ), exemplifies the scaffold’s therapeutic potential. Developed as a platelet-derived growth factor antagonist, Trapidil demonstrated efficacy in treating ischemic coronary diseases by combining vasodilatory and antiplatelet activities. Modern applications include oncology, where TP-based compounds like CNDR-51657 stabilize microtubules to combat neurodegenerative pathologies such as Alzheimer’s disease. The TP scaffold’s synthetic flexibility—achieved via annulation reactions of 1,3-dicarbonyl compounds or hydrazinylpyrimidines—enables precise tuning of substituents at positions 2, 5, 6, and 7, making it indispensable in rational drug design.
Properties
IUPAC Name |
1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c1-2-12(23)13(9-4-3-8(16)7-10(9)17)11-5-6-19-15-20-14(18)21-22(11)15/h3-7,13H,2H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUHHGGAKXRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone (CAS: 866039-10-3) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C13H12Cl2N4O
- Molecular Weight : 303.17 g/mol
- Chemical Structure : The compound features a triazolo-pyrimidine core linked to a dichlorophenyl and a butanone moiety.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation .
Case Study: In Vitro Testing
In vitro assays demonstrated that the compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through caspase activation and DNA fragmentation .
Anti-inflammatory Properties
The anti-inflammatory potential of triazolo-pyrimidine derivatives has also been explored. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammatory processes.
Research Findings
A comparative study reported that similar compounds exhibited IC50 values against COX-2 in the low micromolar range, indicating promising anti-inflammatory activity. For example, one derivative showed an IC50 of 0.04 μmol, which is comparable to celecoxib, a standard anti-inflammatory drug .
Antimicrobial Activity
Triazolo-pyrimidines have been evaluated for their antimicrobial properties against various bacterial strains. Studies indicate that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Assays
Inhibition zones were measured using the agar diffusion method against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives inhibited bacterial growth more effectively than standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the triazolo-pyrimidine ring or changes in substituents on the phenyl group can significantly alter potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution at N7 position | Increased anticancer potency |
| Halogenation on phenyl ring | Enhanced COX-2 inhibition |
| Alkyl chain length variation | Altered solubility and bioavailability |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is governed by three primary components:
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Triazolo[1,5-a]pyrimidine Core : Exhibits electrophilic substitution tendencies at electron-deficient positions (e.g., C-2, C-5, or C-7) .
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2-Amino Substituent : Acts as a nucleophilic site for condensation or cyclization reactions .
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2-Butanone Group : Provides a ketone for nucleophilic additions or reductions .
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2,4-Dichlorophenyl Ring : Participates in aromatic substitution or coupling reactions under catalytic conditions .
3.1. Nucleophilic Additions at the Ketone
The butanone carbonyl can undergo nucleophilic attack by reagents such as Grignard reagents, hydrazines, or amines. For example:
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Reaction with hydrazine would yield hydrazone derivatives, potentially useful in cyclocondensation reactions .
3.2. Functionalization of the Triazolo-pyrimidine Ring
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Electrophilic Aromatic Substitution : Halogenation or nitration at C-5 or C-7 positions under acidic conditions.
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Cyclocondensation : The 2-amino group may react with aldehydes or ketones to form Schiff bases, which can cyclize into fused heterocycles (e.g., triazolo-pyrimido[4,5-d]pyrimidines) .
3.3. Cross-Coupling Reactions
The dichlorophenyl group could participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-amine bond formation .
Hypothetical Reaction Table
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Ketone Reduction | , | 1-(2-Amino-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanol |
| Hydrazone Formation | Hydrazine hydrate, | 1-(2-Amino-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone hydrazone |
| C-5 Bromination | , | 5-Bromo-1-(2-amino-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone |
| Schiff Base Formation | Benzaldehyde, | 1-(2-(Benzylideneamino)-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone |
Research Gaps and Recommendations
No direct experimental data for this compound was identified in the reviewed literature. Future studies should prioritize:
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Synthetic Optimization : Developing efficient routes for large-scale synthesis.
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Catalytic Functionalization : Exploring Pd- or Cu-catalyzed modifications of the dichlorophenyl group.
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Biological Activity Screening : Given the bioactivity of triazolo-pyrimidines in antiviral and antimicrobial contexts , targeted assays are warranted.
Comparison with Similar Compounds
Compound P7116110114
- Structure : 3-[5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol .
- Key Differences: Replaces the dichlorophenyl group with a 2,4-dimethoxyphenyl group (electron-donating vs. electron-withdrawing). Substitutes the 2-butanone with a propan-1-ol chain.
- Activity : Exhibits 95% inhibition of KLK7 , a kallikrein-related peptidase implicated in inflammatory diseases .
Compound P7116110095
- Structure : 3-[7-(3-Bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol .
- Key Differences :
- Contains a 4-chlorophenyl group at position 5 and a 3-bromophenyl group at position 6.
- Shares the propan-1-ol substituent.
- Activity : Shows 84% KLK7 inhibition , highlighting the importance of halogen positioning for efficacy .
Comparison Table 1: Halogen-Substituted Derivatives
Positional Isomers and Structural Analogues
1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Structure: Shares the dichlorophenyl group but positions it at the 7-position alongside a methyl group at position 5 and an ethanone at position 6 .
- Key Differences: Structural isomerism alters electronic distribution and steric hindrance. Ethyl ketone vs. butanone chain.
- Activity : Classified as an adenylyl cyclase inhibitor , suggesting divergent biological targets compared to KLK7 inhibitors .
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Derivatives
- Structure : 7-alkoxy-5-phenyltriazolo[1,5-a]pyrimidines (e.g., compound 3a-3i) .
- Key Differences: Alkoxy groups (e.g., methoxy, ethoxy) at position 7 instead of dichlorophenyl. Lack the 2-amino group.
- Synthesis : Prepared via alkylation of 5-phenyltriazolo[1,5-a]pyrimidin-7-ol with alkyl bromides in DMF .
Comparison Table 2: Structural Analogues
Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
